molecular formula C7H10N2O4 B1519993 4-(2-hydroxypropyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1049030-19-4

4-(2-hydroxypropyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No.: B1519993
CAS No.: 1049030-19-4
M. Wt: 186.17 g/mol
InChI Key: XIAUIPUBJGVUDU-UHFFFAOYSA-N
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Description

4-(2-hydroxypropyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C7H10N2O4 and its molecular weight is 186.17 g/mol. The purity is usually 95%.
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Biological Activity

4-(2-hydroxypropyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound of interest within the field of medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological aspects, supported by recent research findings and case studies.

  • IUPAC Name : this compound
  • Chemical Formula : C7H10N2O4
  • Molecular Weight : 186.17 g/mol
  • CAS Number : 1049030-19-4

Anticancer Properties

The compound has shown promising results in various studies regarding its anticancer activity. Notably, pyrazole derivatives have been recognized for their ability to inhibit cancer cell proliferation through multiple mechanisms.

  • Cell Line Studies :
    • In a study examining various pyrazole derivatives, the compound demonstrated significant cytotoxicity against several cancer cell lines. For instance, it exhibited an IC50 value of approximately 12.50 µM against the SF-268 cell line, indicating its potential as an anticancer agent .
    • Another derivative with a similar structure was reported to have an IC50 value of 0.39 µM against the NCI-H460 lung cancer cell line .
CompoundCell LineIC50 (µM)
This compoundSF-26812.50
Similar derivativeNCI-H4600.39

Anti-inflammatory Effects

The pyrazole structure is often associated with anti-inflammatory properties. Research indicates that compounds with this moiety can inhibit inflammatory mediators and pathways.

  • Mechanistic Insights :
    • The compound may exert its anti-inflammatory effects by modulating the activity of cyclooxygenase enzymes (COX), which are critical in the inflammatory response .
    • Studies have shown that certain pyrazole derivatives can significantly reduce levels of pro-inflammatory cytokines in vitro .

Other Pharmacological Activities

Beyond anticancer and anti-inflammatory effects, this compound may also exhibit other biological activities:

  • Antioxidant Activity :
    • Pyrazole derivatives have been investigated for their antioxidant properties, which could provide protective effects against oxidative stress-related diseases.
  • Enzyme Inhibition :
    • The compound has been noted to inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including our compound of interest:

  • Study on Cancer Cell Lines :
    • A comprehensive review highlighted various pyrazole compounds' efficacy against different cancer types, emphasizing their role in inhibiting tumor growth and inducing apoptosis .
  • Pharmacokinetic Studies :
    • The pharmacokinetic profile of similar compounds suggests good absorption and distribution characteristics, indicating potential for therapeutic use .

Properties

IUPAC Name

4-(2-hydroxypropyl)-5-oxo-1,2-dihydropyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-3(10)2-4-5(7(12)13)8-9-6(4)11/h3,10H,2H2,1H3,(H,12,13)(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAUIPUBJGVUDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(NNC1=O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-hydroxypropyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
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4-(2-hydroxypropyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
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4-(2-hydroxypropyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
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4-(2-hydroxypropyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
4-(2-hydroxypropyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.